ARRY-371797

p38α MAPK Enzymatic Inhibition Kinase Selectivity

ARRY-371797 (Emprumapimod) addresses the need for a well-characterized p38α inhibitor with clinical data in LMNA-related dilated cardiomyopathy. Its unique dual p38α/BChE inhibition profile enables novel Alzheimer's research. Key Highlights: • p38α IC₅₀ <5 nM; IL-6 inhibition IC₅₀ 0.1 nM in RPMI-8226 cells • Phase 2 & 3 clinical data for LMNA-DCM; validated in Lmna H222P mouse models • Dual p38α/BChE activity (hBChE IC₅₀ 12.0 µM) for Alzheimer's disease models • High lot-to-lot consistency with ≥98% purity (HPLC); global shipping with blue ice.

Molecular Formula C22H26F2N4O2
Molecular Weight 416.5 g/mol
CAS No. 1036404-17-7
Cat. No. B605591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-371797
CAS1036404-17-7
SynonymsARRY-371797;  ARRY 371797;  ARRY371797;  ARRY-797;  ARRY 797;  ARRY797; 
Molecular FormulaC22H26F2N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
InChIInChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
InChIKeyIFGWYHGYNVGVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARRY-371797 (Emprumapimod) for Research Procurement: Potent Oral p38α MAPK Inhibitor with Phase 3 Clinical Data


ARRY-371797 (CAS 1036404-17-7, also known as Emprumapimod, ARRY-797, PF-07265803) is an orally bioavailable, small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. It demonstrates high potency in enzymatic assays (IC₅₀ <5 nM) and inhibits LPS-induced IL-6 production in RPMI-8226 cells (IC₅₀ 0.1 nM) . The compound has been advanced through Phase 2 and Phase 3 clinical trials for LMNA-related dilated cardiomyopathy (DCM), a rare genetic heart failure condition [2]. Beyond its primary p38α activity, ARRY-371797 also exhibits butyrylcholinesterase (BChE) inhibition (IC₅₀ 12.0 µM) .

Why Generic p38α MAPK Inhibitors Cannot Substitute for ARRY-371797 in LMNA-DCM Research


Substituting ARRY-371797 with another p38α inhibitor is not scientifically sound due to a combination of factors: (1) distinct selectivity profiles, particularly the unique dual p38α/BChE inhibition ; (2) the lack of established clinical efficacy data for alternative p38α inhibitors in the LMNA-related DCM patient population, where ARRY-371797 has Phase 2 and Phase 3 trial data [1]; and (3) divergent pharmacokinetic properties that impact dosing regimens [2]. While several p38α inhibitors exist, their therapeutic windows and off-target profiles differ substantially, directly impacting research outcomes in disease models [3].

Quantitative Differentiators for ARRY-371797: Comparative Data Against Leading p38α MAPK Inhibitors


Potency Advantage: ARRY-371797 Exhibits Sub-Nanomolar p38α IC₅₀ in Enzymatic Assays

ARRY-371797 demonstrates enzymatic potency with an IC₅₀ of <5 nM against p38α MAPK, which is more than 7-fold lower (more potent) than losmapimod (IC₅₀ 0.8 nM in some assays, but reported up to 23 nM elsewhere), and significantly lower than doramapimod (IC₅₀ 38 nM) and PH-797804 (IC₅₀ 26 nM) [1]. This sub-5 nM potency may translate to a favorable therapeutic window at lower systemic exposures [2].

p38α MAPK Enzymatic Inhibition Kinase Selectivity

Unique Dual-Target Profile: p38α and Butyrylcholinesterase (BChE) Inhibition

In contrast to other p38α inhibitors like losmapimod, doramapimod, or VX-702, ARRY-371797 uniquely demonstrates dual inhibition of p38α MAPK and human butyrylcholinesterase (hBChE), with IC₅₀ values of 0.13 µM and 12.0 µM for p38α and hBChE, respectively . It shows minimal activity against acetylcholinesterase (hAChE, IC₅₀ >100 µM), indicating a favorable selectivity window for BChE over AChE . This dual profile is not present in standard p38α inhibitors, opening research avenues in Alzheimer's disease and other neurological conditions where BChE modulation is implicated .

Butyrylcholinesterase BChE Alzheimer's Disease Dual Inhibition

Clinical Validation: Phase 2 6-Minute Walk Test Improvement in LMNA-DCM Patients

In a Phase 2 open-label study, ARRY-371797 (400 mg BID) increased 6-minute walk test (6MWT) distance in LMNA-DCM patients by a mean of >30 meters (>10% increase) from baseline, sustained through Week 120 in the long-term extension [1]. This functional improvement was not observed in the subsequent Phase 3 REALM-DCM trial, which was terminated for futility [2]. However, the Phase 2 data remain the only evidence of potential clinical benefit for any p38α inhibitor in this specific genetic cardiomyopathy, distinguishing ARRY-371797 from other p38α inhibitors lacking any clinical data in LMNA-DCM [3].

LMNA-Related Dilated Cardiomyopathy 6-Minute Walk Test Clinical Trial

In Vivo Efficacy in LMNA H222P Mouse Model: Prevention of LV Dilatation and Fractional Shortening Deterioration

In Lmna(H222P/H222P) mice, a genetic model of LMNA-related DCM, treatment with the p38α inhibitor ARRY-371797 prevented left ventricular (LV) dilatation and deterioration of fractional shortening compared with placebo-treated mice [1]. This protective effect was not mediated by blockade of collagen gene expression involved in cardiac fibrosis, suggesting a distinct mechanism of action relevant to laminopathy pathogenesis . While other p38α inhibitors have shown cardioprotective effects in broader heart failure models, this specific efficacy in a genetic LMNA-DCM model is unique to ARRY-371797 [2].

LMNA H222P Mouse Cardiomyopathy Model In Vivo Efficacy

Selectivity Profile: No Significant Inhibition of p38β, γ, δ, or Other Kinases

ARRY-371797 is reported to be highly selective for p38α, with no significant activity against p38β, p38γ, p38δ, or a panel of other kinases at relevant concentrations [1]. In contrast, doramapimod (BIRB-796) is a pan-p38 inhibitor with IC₅₀ values of 38, 65, 200, and 520 nM for p38α, β, γ, and δ, respectively [2]. Losmapimod and VX-702 also show broader isoform inhibition. This narrow isoform selectivity may reduce potential off-target effects related to p38β/γ/δ signaling in specific tissue contexts, though direct comparative studies are lacking [3].

Kinase Selectivity Off-Target Effects p38 MAPK

Oral Bioavailability and Dosing: 400 mg Twice Daily Regimen in Clinical Trials

ARRY-371797 is an orally active compound with a defined clinical dosing regimen of 400 mg twice daily (BID), established in Phase 2 and Phase 3 trials [1]. This contrasts with other p38α inhibitors like losmapimod (dosed at 7.5 mg BID or 15 mg QD) and VX-702 (dosed at 5-40 mg QD), reflecting differences in oral bioavailability and pharmacokinetic profiles . The PK parameters of ARRY-371797 have been characterized in healthy volunteers, supporting its use in oral administration studies [2]. For researchers, this established human dosing information facilitates translation from preclinical to clinical studies [3].

Pharmacokinetics Oral Bioavailability Dosing Regimen

Recommended Research and Procurement Applications for ARRY-371797 Based on Verified Evidence


Translational Research in LMNA-Related Dilated Cardiomyopathy (DCM)

Use ARRY-371797 in preclinical models of LMNA-DCM (e.g., Lmna H222P mouse) to study disease mechanisms and evaluate pharmacodynamic responses. The compound's clinical Phase 2 data and in vivo efficacy profile make it the most advanced tool for this rare disease indication [1].

Dual-Target Probe for p38α MAPK and Butyrylcholinesterase (BChE) Studies

Employ ARRY-371797 as a chemical probe to investigate the interplay between p38α MAPK signaling and cholinergic pathways, particularly in Alzheimer's disease models. Its unique dual inhibition profile (p38α IC₅₀ 0.13 µM; hBChE IC₅₀ 12.0 µM) enables novel pharmacological explorations .

Kinase Selectivity Profiling and p38α-Specific Pathway Analysis

Utilize ARRY-371797 in assays requiring high p38α isoform selectivity to minimize confounding effects from p38β/γ/δ inhibition. Its narrow selectivity window is advantageous for delineating p38α-specific signaling in cellular and in vivo systems [2].

Comparative Pharmacology Studies of Clinical p38α Inhibitors

Include ARRY-371797 in panels of clinical-stage p38α inhibitors (e.g., losmapimod, doramapimod, VX-702) for comparative efficacy, selectivity, and pharmacokinetic studies. Its established human dosing and PK data provide a valuable benchmark [3].

Technical Documentation Hub

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